molecular formula C17H16O2 B14737147 5-(Benzyloxy)-6-methoxy-1h-indene CAS No. 3199-81-3

5-(Benzyloxy)-6-methoxy-1h-indene

Cat. No.: B14737147
CAS No.: 3199-81-3
M. Wt: 252.31 g/mol
InChI Key: YHNXSFMIBFBPIL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-methoxy-1H-indene: is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of benzyloxy and methoxy substituents on the indene core makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-6-methoxy-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-6-methoxyindene and benzyl bromide.

    Reaction Conditions: The hydroxyl group of 5-hydroxy-6-methoxyindene is first protected by converting it into a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Benzyloxy)-6-methoxy-1H-indene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced indene derivatives

    Substitution: Substituted indene derivatives

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-6-methoxy-1H-indene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design new drugs or bioactive compounds.

Medicine: Research is ongoing to explore the medicinal properties of this compound derivatives. These compounds may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-methoxy-1H-indene and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets such as enzymes, receptors, or DNA. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating their biological activity.

Comparison with Similar Compounds

    5-Benzyloxyindole: Similar structure but lacks the methoxy group.

    6-Methoxyindene: Similar structure but lacks the benzyloxy group.

    5-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group but has a different core structure.

Uniqueness: 5-(Benzyloxy)-6-methoxy-1H-indene is unique due to the presence of both benzyloxy and methoxy groups on the indene core. This dual substitution pattern provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

3199-81-3

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

6-methoxy-5-phenylmethoxy-1H-indene

InChI

InChI=1S/C17H16O2/c1-18-16-10-14-8-5-9-15(14)11-17(16)19-12-13-6-3-2-4-7-13/h2-7,9-11H,8,12H2,1H3

InChI Key

YHNXSFMIBFBPIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CCC2=C1)OCC3=CC=CC=C3

Origin of Product

United States

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